molecular formula C22H26N2O3S B2733763 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine CAS No. 897624-45-2

3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine

Cat. No.: B2733763
CAS No.: 897624-45-2
M. Wt: 398.52
InChI Key: UMHWIMOFFLECLE-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is a complex organic compound with a unique structure that combines a sulfonyl group, a quinoline ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride, such as 3,4-dimethylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    N,N-Diethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biological probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine: Similar structure with a chlorine substituent on the benzene ring.

    N-(3,4-dimethylphenyl)-6-methoxyquinolin-4-amine: Lacks the sulfonyl group.

    3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-4-amine: Lacks the N,N-diethyl groups.

Uniqueness

3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methoxyquinolin-4-amine is unique due to the combination of its sulfonyl group, N,N-diethyl groups, and methoxy-substituted quinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-6-24(7-2)22-19-13-17(27-5)9-11-20(19)23-14-21(22)28(25,26)18-10-8-15(3)16(4)12-18/h8-14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHWIMOFFLECLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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